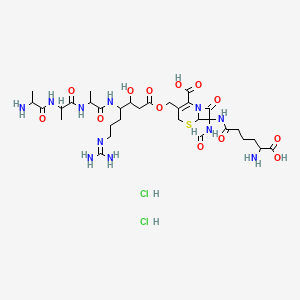
Antibiotic tan-547C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic tan-547C is a naturally occurring antibiotic compound known for its potent antibacterial properties. It is produced by certain strains of microorganisms and has shown significant efficacy against a variety of bacterial pathogens. This compound is part of a broader class of antibiotics that are derived from natural sources and have been modified to enhance their therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of antibiotic tan-547C involves the cultivation of specific microorganisms capable of producing this compound. The process begins with the activation of the microorganism, followed by culturing in a suitable medium. The fermentation broth is then processed to extract and purify the antibiotic. The pH of the fermentation broth is adjusted, and the broth is concentrated through rotary evaporation. The concentrate is further processed to obtain the final antibiotic product .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The microorganisms are cultured in large bioreactors, and the fermentation process is carefully monitored to optimize yield. The extraction and purification steps are scaled up to handle larger volumes, ensuring that the final product meets the required purity and potency standards.
Analyse Des Réactions Chimiques
Types of Reactions: Antibiotic tan-547C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the compound.
Major Products Formed: The major products formed from these reactions are modified versions of this compound with enhanced antibacterial activity and improved pharmacokinetic properties. These modifications help in targeting specific bacterial strains more effectively and reducing the likelihood of resistance development.
Applications De Recherche Scientifique
Antibiotic tan-547C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms and developing new antibacterial strategies. In medicine, this compound is explored for its potential to treat various bacterial infections, particularly those caused by resistant strains. In industry, it is used in the development of new antibacterial agents and formulations .
Mécanisme D'action
The mechanism of action of antibiotic tan-547C involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics, but this compound has unique structural features that enhance its efficacy against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Antibiotic tan-547C is unique in its structural features and mechanism of action compared to other similar compounds. While it shares similarities with other β-lactam antibiotics, such as penicillins and cephalosporins, its unique modifications make it more effective against certain resistant bacterial strains. Similar compounds include penicillin, cephalosporin, and carbapenem, but this compound stands out due to its enhanced stability and efficacy .
Propriétés
Numéro CAS |
97232-34-3 |
|---|---|
Formule moléculaire |
C32H53Cl2N11O13S |
Poids moléculaire |
902.8 g/mol |
Nom IUPAC |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C32H51N11O13S.2ClH/c1-14(33)24(48)39-15(2)25(49)40-16(3)26(50)41-19(7-5-9-37-31(35)36)20(45)10-22(47)56-11-17-12-57-30-32(38-13-44,29(55)43(30)23(17)28(53)54)42-21(46)8-4-6-18(34)27(51)52;;/h13-16,18-20,30,45H,4-12,33-34H2,1-3H3,(H,38,44)(H,39,48)(H,40,49)(H,41,50)(H,42,46)(H,51,52)(H,53,54)(H4,35,36,37);2*1H |
Clé InChI |
SUMMYMJEQKIYSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


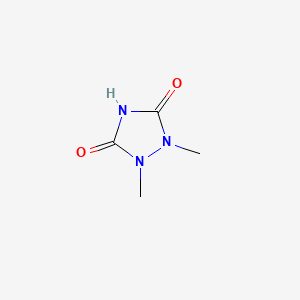
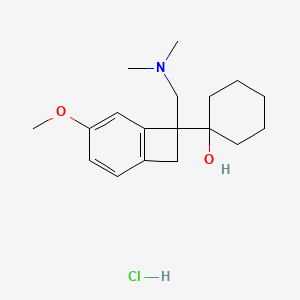
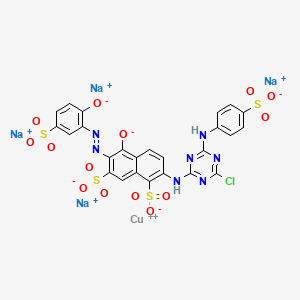
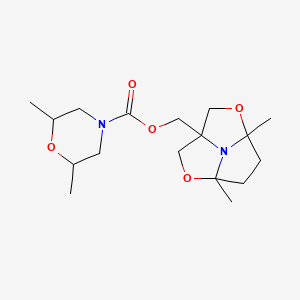
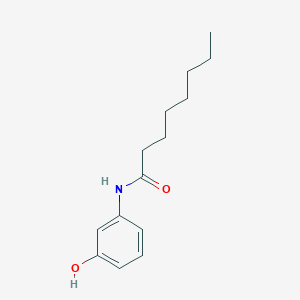
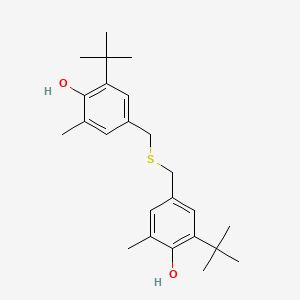
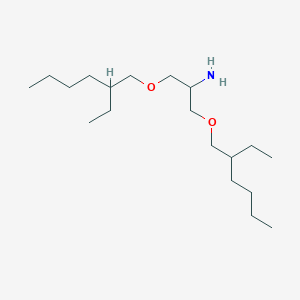

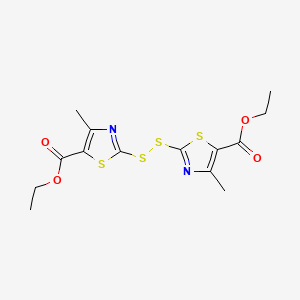
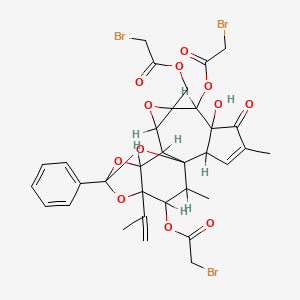
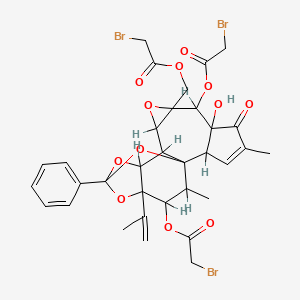
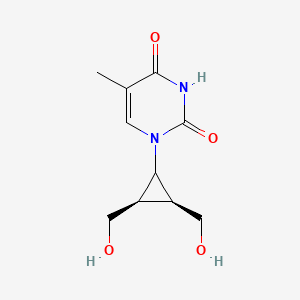

![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
